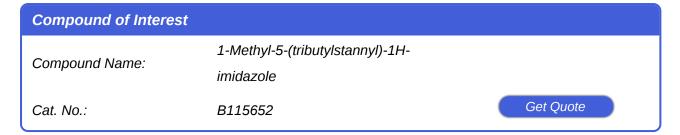


Technical Guide: Spectral Analysis of 1-Methyl-5-(tributylstannyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound incorporating a substituted imidazole ring. This unique combination of a heavy metal and a heterocyclic aromatic moiety makes it a compound of interest in various chemical and pharmaceutical research areas. Organotin compounds have been utilized as intermediates in organic synthesis, particularly in cross-coupling reactions, while imidazole derivatives are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for **1-Methyl-5-(tributylstannyl)-1H-imidazole**, along with detailed experimental protocols for data acquisition and a plausible synthetic workflow. Furthermore, a potential biological signaling pathway relevant to imidazole-based compounds is discussed.

Spectral Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Methyl-5-(tributylstannyl)-1H-imidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for **1-Methyl-5-(tributylstannyl)-1H-imidazole** are summarized below.

Table 1: ¹H NMR Spectral Data for **1-Methyl-5-(tributylstannyl)-1H-imidazole**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.48	S	1H	-	H-2 (imidazole ring)
6.89	S	1H	-	H-4 (imidazole ring)
3.61	S	3H	-	N-CH₃
1.45 - 1.58	m	6H	-	Sn-(CH ₂ -CH ₂ - CH ₂ -CH ₃) ₃
1.25 - 1.38	m	6H	7.3	Sn-(CH ₂ -CH ₂ - CH ₂ -CH ₃) ₃
1.05 - 1.15	t	6H	8.2	Sn-(CH ₂ -CH ₂ - CH ₂ -CH ₃) ₃
0.88	t	9H	7.3	Sn-(CH ₂ -CH ₂ - CH ₂ -CH ₃) ₃

Table 2: Predicted ¹³C NMR Spectral Data for **1-Methyl-5-(tributylstannyl)-1H-imidazole**



Chemical Shift (δ, ppm)	Assignment	
142.5	C-5 (imidazole ring)	
138.1	C-2 (imidazole ring)	
129.3	C-4 (imidazole ring)	
33.4	N-CH₃	
29.2	Sn-(CH2-CH2-CH3)3	
27.5	Sn-(CH2-CH2-CH3)3	
13.8	Sn-(CH2-CH2-CH3)3	
10.8	Sn-(CH2-CH2-CH3)3	

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for **1-Methyl-5-(tributylstannyl)-1H-imidazole** are listed below.

Table 3: Predicted IR Spectral Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

Wavenumber (cm ^{−1})	Intensity	Assignment
3100 - 3150	Medium	C-H stretching (imidazole ring)
2850 - 2960	Strong	C-H stretching (tributyl groups)
1500 - 1600	Medium	C=C and C=N stretching (imidazole ring)
1465	Medium	CH ₂ bending (tributyl groups)
1375	Medium	CH₃ bending (tributyl and methyl groups)
~520	Medium to Weak	Sn-C stretching



Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The expected major fragments in the mass spectrum of **1-Methyl-5-** (tributylstannyl)-1H-imidazole are presented below. The fragmentation of tributyltin compounds typically involves the successive loss of butyl groups.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-5-(tributylstannyl)-1H-imidazole

m/z	Proposed Fragment	
371	[M]+ (Molecular ion)	
314	[M - C ₄ H ₉]+	
257	[M - 2(C ₄ H ₉)]+	
200	[M - 3(C ₄ H ₉)]+	
81	[C ₄ H ₅ N ₂]+ (1-methylimidazole fragment)	
57	[C ₄ H ₉]+ (Butyl fragment)	

Experimental Protocols

The following protocols provide detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of **1-Methyl-5-(tributylstannyl)-1H-imidazole** is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: zg30





Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

• 13C NMR Acquisition:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.
- Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.
- · Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

∘ Resolution: 4 cm⁻¹

Number of Scans: 16



 Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

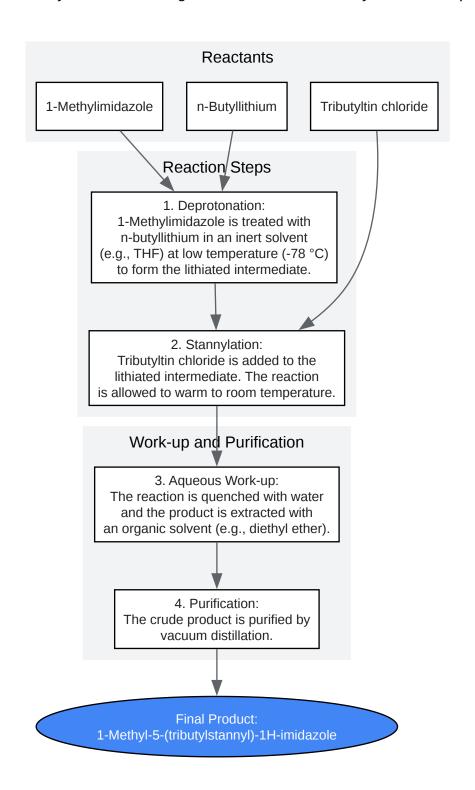
Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- GC-MS Protocol:
 - \circ Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 μ g/mL.
 - GC Conditions:
 - Inlet: Split/splitless, 250 °C
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Carrier Gas: Helium, constant flow at 1 mL/min
 - Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15
 °C/min, hold for 5 min.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40 500
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Data Processing: The total ion chromatogram (TIC) and mass spectra are analyzed using the instrument's software to identify the molecular ion and characteristic fragment ions.



Synthesis and Biological Relevance Synthetic Workflow

A plausible synthetic route to **1-Methyl-5-(tributylstannyl)-1H-imidazole** involves the stannylation of **1-methylimidazole**. The general workflow for this synthesis is depicted below.





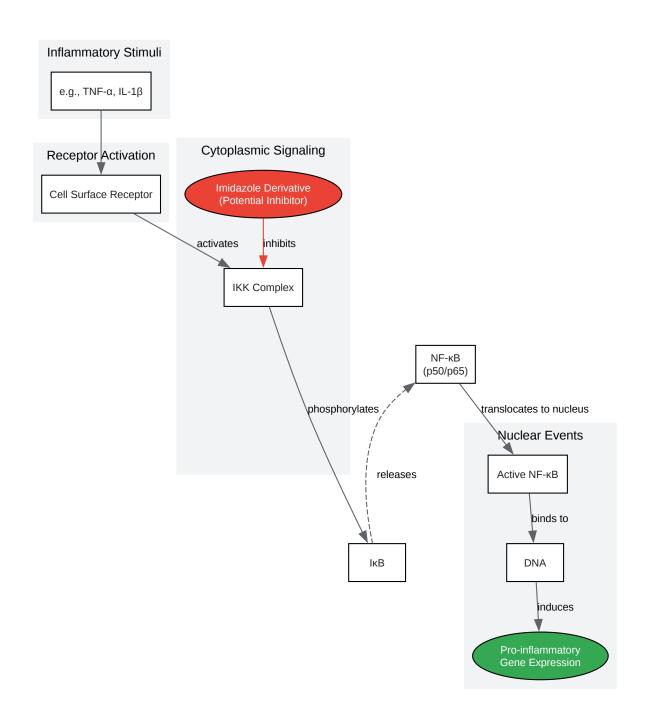
Click to download full resolution via product page

Caption: Synthetic workflow for 1-Methyl-5-(tributylstannyl)-1H-imidazole.

Potential Biological Signaling Pathway

Imidazole derivatives are known to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that an imidazole-containing compound could modulate this pathway.





Click to download full resolution via product page

Caption: Potential modulation of the NF-kB signaling pathway by an imidazole derivative.



Conclusion

This technical guide provides a detailed overview of the spectral characteristics of **1-Methyl-5-**(tributylstannyl)-1H-imidazole. The tabulated NMR, IR, and MS data, along with the comprehensive experimental protocols, serve as a valuable resource for researchers working with this compound. The inclusion of a plausible synthetic workflow and a relevant biological signaling pathway further enhances the utility of this guide for professionals in drug discovery and development. The unique structural features of this molecule suggest its potential for further exploration in both synthetic and medicinal chemistry.

• To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 1-Methyl-5-(tributylstannyl)-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115652#spectral-data-nmr-ir-ms-of-1-methyl-5-tributylstannyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com